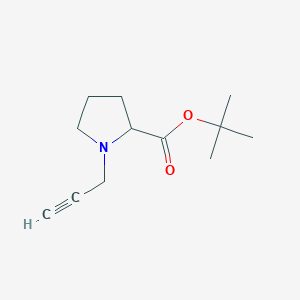
tert-Butyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . It is a liquid at room temperature and is often used in various chemical reactions and research applications.
Métodos De Preparación
The synthesis of tert-Butyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and propargyl bromide. The reaction conditions often include the use of a base such as triethylamine to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
tert-Butyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibitors and other biological processes.
Medicine: Research involving this compound includes the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The propargyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition or activation of specific enzymes and pathways, depending on the context of the research .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate include:
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a hydroxymethyl group instead of a propargyl group.
tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate: This compound has two propargyl groups attached to a carbamate structure.
tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate: This compound has a piperidine ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and research applications.
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
tert-butyl 1-prop-2-ynylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-5-8-13-9-6-7-10(13)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3 |
Clave InChI |
HLNMWWGWRLEMBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CCCN1CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B13493570.png)
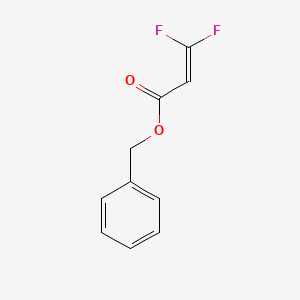
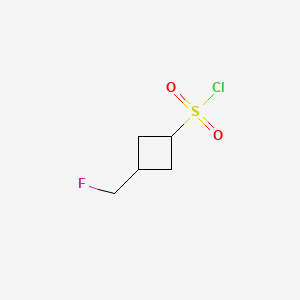
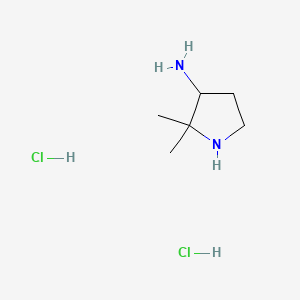
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13493597.png)
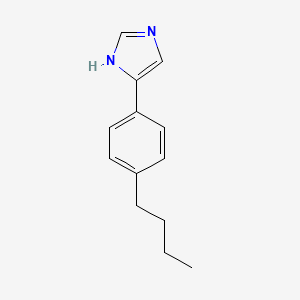
![Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride](/img/structure/B13493602.png)
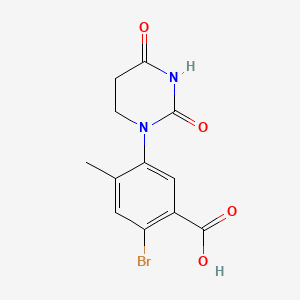
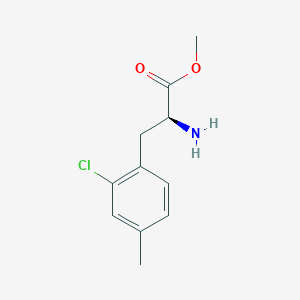
![6-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13493623.png)
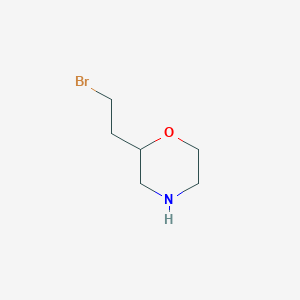
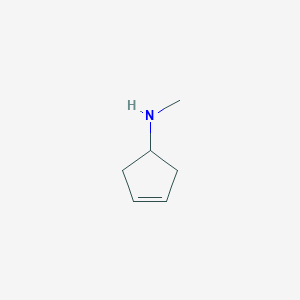
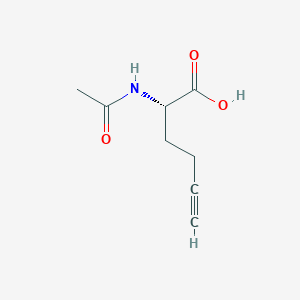
![4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride](/img/structure/B13493640.png)
